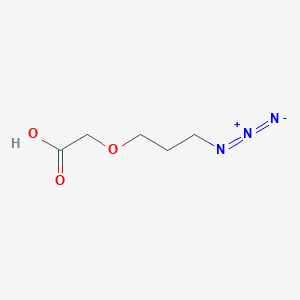
(3-Azidopropyl)oxyacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-azidopropoxy)acetic acid is a synthetic compound belonging to the class of carboxylic acids. It is composed of an azide group, a propoxy chain, and a carboxylic acid group. The compound has a molecular formula of C6H9N3O3 and a molecular weight of 183.15 g/mol
Preparation Methods
The synthesis of 2-(3-azidopropoxy)acetic acid involves several steps. One common method includes the reaction of 3-chloropropyl acetate with sodium azide to form 3-azidopropyl acetate. This intermediate is then hydrolyzed to yield 2-(3-azidopropoxy)acetic acid. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50-100°C .
Chemical Reactions Analysis
2-(3-azidopropoxy)acetic acid undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. In nucleophilic substitution reactions, the azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Reduction of the azide group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine. Oxidation reactions can convert the carboxylic acid group to other functional groups, such as esters or amides .
Scientific Research Applications
2-(3-azidopropoxy)acetic acid has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be utilized in the study of enzyme mechanisms and protein modificationsAdditionally, it is used in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(3-azidopropoxy)acetic acid involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
2-(3-azidopropoxy)acetic acid can be compared with other similar compounds, such as 2-(3-azidopropoxy)propanoic acid and 2-(3-azidopropoxy)butanoic acid. These compounds share the azide and propoxy functional groups but differ in the length of the carbon chain attached to the carboxylic acid group. The unique structure of 2-(3-azidopropoxy)acetic acid, with its specific carbon chain length, provides distinct reactivity and properties that can be advantageous in certain applications .
Properties
Molecular Formula |
C5H9N3O3 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-(3-azidopropoxy)acetic acid |
InChI |
InChI=1S/C5H9N3O3/c6-8-7-2-1-3-11-4-5(9)10/h1-4H2,(H,9,10) |
InChI Key |
GCMUPHBNFHGZSX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















